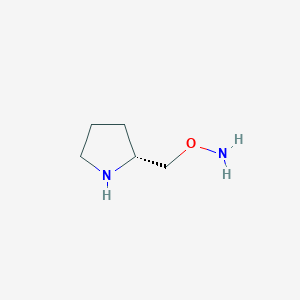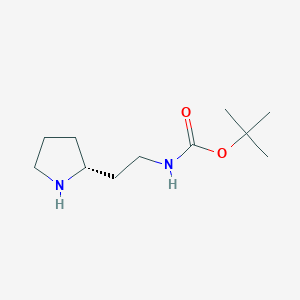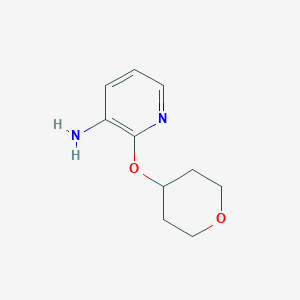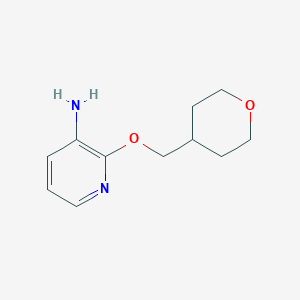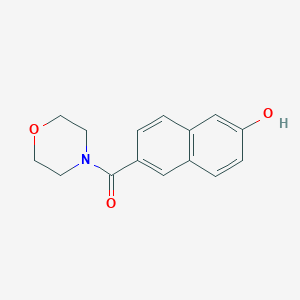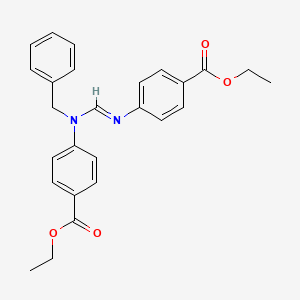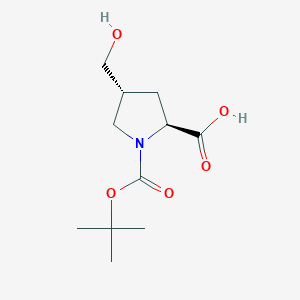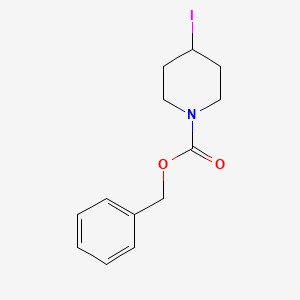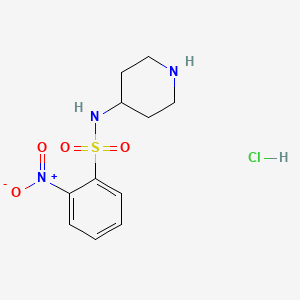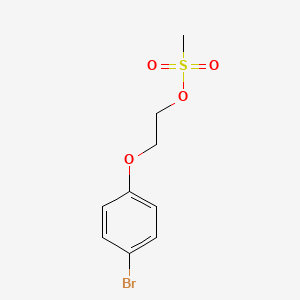
2-(4-Bromophenoxy)ethyl methanesulfonate
Descripción general
Descripción
2-(4-Bromophenoxy)ethyl methanesulfonate is an organic compound with the molecular formula C₉H₁₁BrO₄S. It is a derivative of methanesulfonic acid and is characterized by the presence of a bromophenoxy group attached to an ethyl methanesulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)ethyl methanesulfonate typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reactions as in laboratory preparation, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenoxy)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The bromophenoxy group can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
Nucleophilic substitution: Products include substituted ethers or thioethers, depending on the nucleophile used.
Oxidation: Products may include bromophenoxy acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-(4-Bromophenoxy)ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules through nucleophilic substitution reactions.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenoxy)ethyl methanesulfonate involves the alkylation of nucleophilic sites in target molecules. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The bromophenoxy group can interact with various molecular targets, potentially affecting biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl methanesulfonate: An alkylating agent used in genetic research.
Methyl methanesulfonate: Another alkylating agent with similar properties.
2-(4-Chlorophenoxy)ethyl methanesulfonate: A similar compound with a chlorine atom instead of bromine.
Uniqueness
2-(4-Bromophenoxy)ethyl methanesulfonate is unique due to the presence of the bromophenoxy group, which can confer different reactivity and biological activity compared to its chloro and ethyl analogs. This makes it valuable in specific synthetic and research applications where the bromine atom’s properties are advantageous .
Propiedades
IUPAC Name |
2-(4-bromophenoxy)ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO4S/c1-15(11,12)14-7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRPOQUVOIOSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
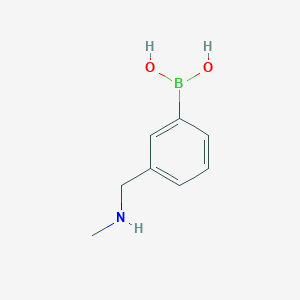
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1393980.png)

